N-(5-oxopyrrolidin-3-yl)prop-2-enamide
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Overview
Description
N-(5-oxopyrrolidin-3-yl)prop-2-enamide is a versatile chemical compound with significant potential in various scientific research applications. It is known for its unique structural properties and reactivity, making it valuable in fields such as drug development, polymer synthesis, and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-oxopyrrolidin-3-yl)prop-2-enamide typically involves the reaction of 5-oxopyrrolidine with prop-2-enamide under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium or copper to facilitate the reaction. The reaction is usually carried out at temperatures ranging from 25°C to 80°C, depending on the desired yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and subjected to controlled heating and stirring. The use of continuous flow reactors is also common to enhance the efficiency and scalability of the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(5-oxopyrrolidin-3-yl)prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C to room temperature.
Substitution: Amines or thiols in the presence of a base like triethylamine at room temperature.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted amides with various functional groups.
Scientific Research Applications
N-(5-oxopyrrolidin-3-yl)prop-2-enamide has a wide range of scientific research applications, including:
Drug Development: The compound’s unique structure makes it a valuable intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Polymer Synthesis: It is used as a monomer or comonomer in the production of polymers with specific properties.
Catalysis: The compound serves as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of N-(5-oxopyrrolidin-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-5-oxopyrrolidin-3-yl)prop-2-enamide
- N-[4-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide
Uniqueness
N-(5-oxopyrrolidin-3-yl)prop-2-enamide stands out due to its specific structural features, which confer unique reactivity and binding properties. Compared to similar compounds, it offers distinct advantages in terms of stability, solubility, and versatility in various chemical reactions and applications.
Properties
CAS No. |
1700324-32-8 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.2 |
Purity |
91 |
Origin of Product |
United States |
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